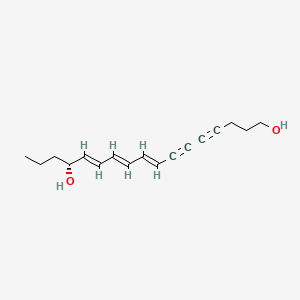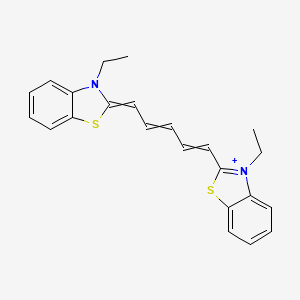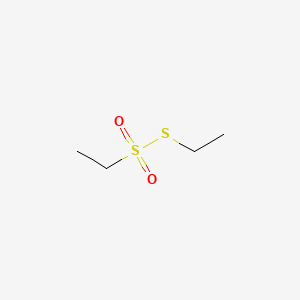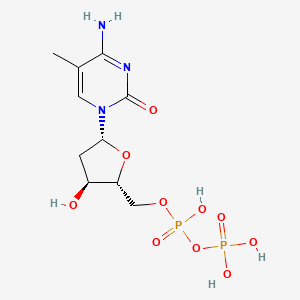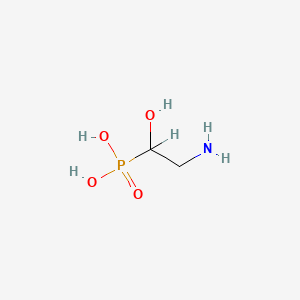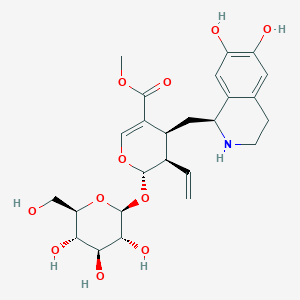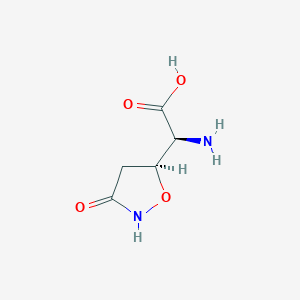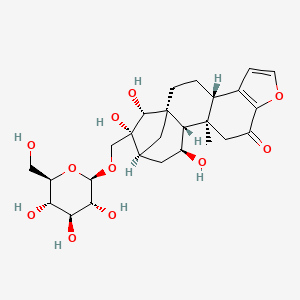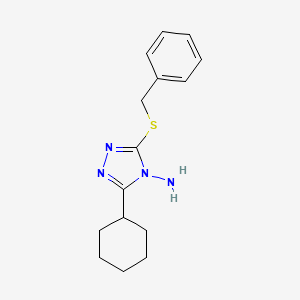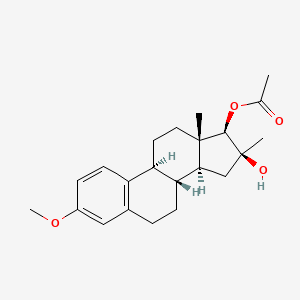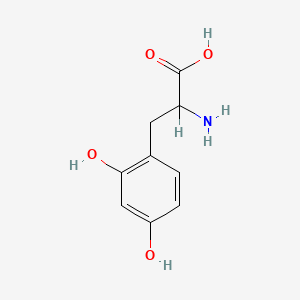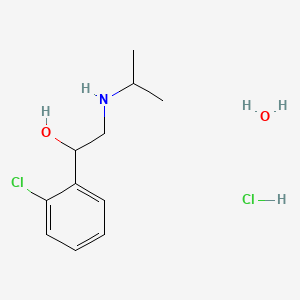
Clorprenaline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clorprenaline HCl is an organochlorine compound with the molecular formula C11H19Cl2NO2 and a molecular weight of 268.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves several steps. One common method includes the reaction of o-chlorobenzyl alcohol with isopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Clorprenaline HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Clorprenaline HCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of various industrial chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-chloro-α-methyl-: Similar in structure but differs in the position of the chlorine atom and the presence of the isopropylamino group.
Clorprenaline: Another organochlorine compound with similar applications but different molecular structure.
Uniqueness
Clorprenaline HCl is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with adrenergic receptors and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
5588-22-7 |
|---|---|
Molecular Formula |
C11H19Cl2NO2 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2 |
InChI Key |
DBPRUZCKPFOVDV-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |
Related CAS |
3811-25-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


